molecular formula C13H22N2O2 B15150765 9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane

9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane

Cat. No.: B15150765
M. Wt: 238.33 g/mol
InChI Key: PVBYIXCJEQFXAS-UHFFFAOYSA-N
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Description

9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazahomoadamantanes, which are characterized by their polycyclic cage-like structures. The presence of acetoxy and dimethyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane typically involves the condensation of 1-phenylsulfanylpropan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane, followed by reduction and acetylation steps . The reaction proceeds under mild conditions and yields the desired product in high purity. The key steps include:

    Condensation: 1-phenylsulfanylpropan-2-one reacts with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane in the presence of a suitable solvent like propan-2-ol.

    Reduction: The resulting intermediate is reduced using reagents such as sodium tetrahydridoborate in acetic acid.

    Acetylation: The final step involves acetylation of the reduced product to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazahomoadamantane derivatives.

Scientific Research Applications

9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane involves its interaction with specific molecular targets, such as enzymes. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the metabolism of epoxy fatty acids . This inhibition leads to increased levels of these fatty acids, which have vasodilatory, analgesic, and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetoxy group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

(1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl) acetate

InChI

InChI=1S/C13H22N2O2/c1-10(16)17-11-12(2)6-14-4-5-15(7-12)9-13(11,3)8-14/h11H,4-9H2,1-3H3

InChI Key

PVBYIXCJEQFXAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2(CN3CCN(C2)CC1(C3)C)C

Origin of Product

United States

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